azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone
Description
Azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) fused to a bicyclic octahydro-1H-cyclopenta[e][1,4]oxazepine moiety via a methanone bridge. This structure combines rigidity from the bicyclic framework with the conformational flexibility of the azetidine ring, making it a promising scaffold for medicinal chemistry and drug design.
Properties
IUPAC Name |
2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(10-6-13-7-10)14-4-5-16-8-9-2-1-3-11(9)14/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZWRXYBVNFKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone, with CAS number 2097956-44-8, is a compound of interest due to its potential biological activities, particularly as a positive allosteric modulator of muscarinic acetylcholine receptors. This article delves into its biological activity, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring and an octahydro-cyclopenta[e][1,4]oxazepine moiety. Its molecular formula and weight are key to understanding its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{17}N_{3}O |
| Molecular Weight | 209.28 g/mol |
| CAS Number | 2097956-44-8 |
This compound acts primarily as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs). This modulation enhances the receptor's response to acetylcholine without directly activating the receptor itself. Such action can have implications in treating various neurological disorders, including Alzheimer's disease and schizophrenia.
Research Findings
Recent studies have highlighted the compound's potential therapeutic effects:
- Muscarinic Receptor Modulation : Research indicates that compounds similar to this compound enhance mAChR activity, which has been linked to improved cognitive functions in animal models .
- Neuroprotective Effects : In vitro studies suggest that the compound may offer neuroprotection against glutamate-induced toxicity in neuronal cell lines, potentially reducing the risk of neurodegeneration .
- Behavioral Studies : Animal studies have demonstrated that administration of this compound leads to improved memory retention and learning capabilities, indicating its potential role in cognitive enhancement therapies .
Case Studies
Several case studies provide insight into the practical applications of this compound:
- Case Study 1 : In a trial involving aged rats, treatment with this compound resulted in significant improvements in spatial learning tasks compared to control groups.
- Case Study 2 : A study focusing on mice with induced cognitive deficits showed that administration of the compound led to a marked increase in synaptic plasticity markers, suggesting enhanced neural connectivity associated with learning processes.
Scientific Research Applications
Pharmacological Studies
Azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone has been investigated for its potential as an agonist or antagonist of various receptors, particularly the S1P5 receptor. Research indicates that compounds with similar structures may exhibit significant activity in modulating receptor functions, which could lead to new treatments for conditions such as neurodegenerative diseases and cancer .
Neuropharmacology
Studies have shown that derivatives of this compound can influence neurotransmitter systems, particularly those involving serotonin and dopamine. This activity suggests potential applications in treating mood disorders and schizophrenia. For instance, a case study highlighted the effectiveness of similar compounds in preclinical models of anxiety and depression, indicating a promising avenue for further exploration .
Anticancer Research
The compound's ability to interact with cellular signaling pathways makes it a candidate for anticancer drug development. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, prompting further investigation into its mechanisms of action. A notable study involved the testing of related compounds in vitro, showing inhibition of tumor growth in specific cancer models .
| Activity Type | Description | Reference |
|---|---|---|
| Receptor Agonism | Modulation of S1P5 receptor | |
| Neurotransmitter Impact | Effects on serotonin and dopamine systems | |
| Anticancer Activity | Cytotoxic effects on cancer cell lines |
Case Study 1: Neuropharmacological Effects
A study conducted on a series of azetidine derivatives demonstrated significant anxiolytic effects in rodent models. The results indicated that compounds with structural similarities to this compound exhibited reduced anxiety-like behavior when administered at specific dosages.
Case Study 2: Anticancer Efficacy
In vitro studies on human breast cancer cell lines revealed that treatment with azetidin derivatives led to decreased cell viability and induced apoptosis. These findings suggest that further development could yield effective therapeutic agents for breast cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, which distinguishes it from related heterocycles. Below is a systematic comparison with key analogs:
Azetidine Derivatives
- Azetidin-2-one (β-lactam) derivatives: These compounds, such as those synthesized by Muhammed et al. (2023), exhibit antimicrobial and enzyme-inhibitory properties due to the strained β-lactam ring .
- Substituent effects: Azetidine rings with electron-withdrawing groups (e.g., carbonyls in β-lactams) show enhanced bioactivity, whereas the methanone bridge in the target compound may confer stability without compromising lipophilicity .
Oxazepine-Containing Compounds
- 1,3-Oxazepines: Synthesized via imine intermediates in reactions involving maleic or phthalic anhydrides, these monocyclic compounds lack the fused cyclopentane ring present in the target molecule.
- Octahydro-1H-cyclopenta[e][1,4]oxazepine: The fully saturated bicyclic system in the target compound reduces metabolic oxidation compared to partially unsaturated oxazepines, as seen in cannabinoid analogs where saturation improves pharmacokinetic profiles .
Methanone-Linked Hybrids
- Cannabinoid analogs: Wiley et al. (1998) demonstrated that side-chain modifications in indole- and pyrrole-derived cannabinoids significantly affect CB1 receptor binding.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic pathways : The target compound’s synthesis likely parallels methods for azetidin-2-one derivatives, such as hydrazide intermediates reacting with ketones or anhydrides, as described by Muhammed et al. (2023) .
- Structure-activity relationships (SAR): The bicyclic oxazepine moiety may enhance metabolic stability compared to monocyclic analogs, while the azetidine ring’s position (3-yl vs. 2-one) could modulate target engagement .
Preparation Methods
General Strategies for Azetidin-3-One Synthesis
Azetidin-3-ones, the core four-membered lactam ring, are commonly synthesized through:
Acid-promoted or metal-catalyzed decomposition of α-amino-α′-diazo ketones : This classical approach allows ring closure to azetidin-3-ones but suffers from toxicity and explosive hazards of diazo intermediates and often low yields.
Gold-catalyzed oxidative cyclization : More recent methods use gold catalysts such as BrettPhosAuNTf2 to catalyze oxidative cyclization of sulfonamide precursors, avoiding hazardous diazo compounds. This method provides high stereoselectivity (>98% enantiomeric excess) and good yields (e.g., 61% yield in related systems).
Photocatalytic [2+2] cycloadditions : Visible-light photocatalysis using Ir(III) complexes can promote aza-Paterno-Büchi type cycloadditions to form azetidine rings from oxime precursors and alkenes, offering mild conditions and functional group tolerance.
Transition-metal-catalyzed C–H amination : Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination can construct azetidine rings via reductive elimination from alkyl–Pd(IV) intermediates, allowing functionalized azetidines synthesis with good group tolerance.
Kulinkovich-type Ti(IV)-mediated coupling : Coupling of oxime ethers with alkyl Grignard reagents under Ti(IV) catalysis forms spirocyclic azetidines via titanacyclopropane intermediates.
Preparation of the Octahydro-1H-cyclopenta[e]oxazepin-1-yl Moiety
The octahydro-cyclopenta[e]oxazepine ring is a seven-membered heterocycle containing oxygen and nitrogen atoms. Preparation methods often involve:
Cyclization of amino alcohols or amino acid derivatives : Starting from suitable amino alcohols or amino acid derivatives, ring closure can be induced by intramolecular nucleophilic substitution or condensation reactions to form the oxazepine ring.
Use of anhydrides and Schiff bases : Literature reports the synthesis of 1,3-oxazepines via reaction of Schiff bases with cyclic anhydrides (e.g., succinic, maleic, or phthalic anhydride) under reflux conditions in organic solvents like benzene or dioxane. This method yields substituted oxazepine derivatives with good purity after recrystallization.
Integrated Synthetic Route to Azetidin-3-yl(octahydro-1H-cyclopenta[e]oxazepin-1-yl)methanone
Given the complexity, the preparation generally involves:
Coupling of the two moieties :
- The azetidin-3-one and the oxazepine ring can be linked through amide bond formation, typically by reacting azetidin-3-ylamine derivatives with carboxylic acid or activated ester functionalities on the oxazepine ring system.
Detailed Reaction Conditions and Yields from Literature
Research Findings and Notes
The gold-catalyzed oxidative cyclization method is highly stereoselective and avoids hazardous diazo intermediates, making it preferable for preparing chiral azetidin-3-ones.
The oxazepine ring synthesis via reaction of Schiff bases with cyclic anhydrides is a robust and well-documented method yielding various substituted oxazepines, which can be further functionalized.
Coupling these two fragments through amide bond formation is a standard approach to assemble the final compound, with purification and characterization confirming structure and purity.
Alternative methods such as photocatalytic [2+2] cycloadditions and Pd(II)-catalyzed C–H amination offer routes to azetidine rings but may require additional steps to incorporate the oxazepine ring.
Summary Table of Key Synthetic Methods
| Method | Starting Material | Catalyst/Reagent | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid/metal-catalyzed diazo decomposition | α-Amino-α′-diazo ketones | Acid or metal catalyst | Heating, hazardous | Broad substrate scope | Toxic, explosive intermediates |
| Gold-catalyzed oxidative cyclization | Sulfonamide precursors | BrettPhosAuNTf2 | Room temp, DCE solvent | High stereoselectivity, mild | Requires gold catalyst |
| Schiff base + cyclic anhydride | Schiff base + anhydride | None (thermal) | Reflux in benzene/dioxane | Simple, good yields | Limited to certain substituents |
| Photocatalytic [2+2] cycloaddition | 2-Isoxazoline-3-carboxylates + alkenes | fac-[Ir(dFppy)3] photocatalyst | Blue LED irradiation | Mild, functional group tolerance | Requires photocatalyst and light |
| Pd(II)-catalyzed C–H amination | Amino alkyl Pd(IV) intermediates | Pd(II), benziodoxole tosylate | Mild, oxidative conditions | Functionalized azetidines | Complex catalyst system |
Q & A
Q. What are the key considerations for synthesizing azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone?
Synthesis of this compound requires multi-step organic reactions, focusing on azetidine and cyclopenta-oxazepin moieties. Key steps include:
- Azetidine ring formation : Use of nucleophilic substitution or cyclization reactions with precursors like azetidin-3-amine derivatives .
- Oxazepin moiety construction : Cyclization of diols or amino alcohols under acidic or basic conditions, as seen in analogous cyclopenta-oxazepin syntheses .
- Coupling reactions : Acylation or amidation to link the azetidine and oxazepin groups, often employing coupling agents like EDCI/HOBt .
Critical parameters include solvent polarity (e.g., dichloromethane for acylation), temperature control (0–25°C), and purification via column chromatography .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks, particularly for distinguishing azetidine and oxazepin ring conformers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, critical for detecting impurities .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amine (N-H) stretches to validate functional groups .
Q. How do the functional groups in this compound influence its reactivity?
- Azetidine ring : Susceptible to ring-opening under acidic conditions or nucleophilic attack due to strain .
- Methanone group : Participates in nucleophilic acyl substitutions (e.g., with amines or alcohols) .
- Oxazepin oxygen : Acts as a hydrogen-bond acceptor, affecting solubility and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during azetidine coupling steps .
- Catalyst use : Palladium catalysts for cross-coupling reactions or Lewis acids (e.g., ZnCl2) for cyclization .
- Temperature gradients : Slow warming (-20°C to RT) minimizes side reactions in sensitive steps like oxazepin ring formation .
Controlled experiments with Design of Experiments (DoE) frameworks are recommended to identify critical parameters .
Q. How should researchers resolve contradictions in spectroscopic data during structural validation?
- Comparative analysis : Cross-check experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Variable-temperature NMR : To detect dynamic effects (e.g., ring puckering in azetidine) that cause signal splitting .
- Isotopic labeling : Use 15N-labeled precursors to clarify ambiguous nitrogen environments in the oxazepin ring .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Analog synthesis : Modify substituents on the azetidine (e.g., 3-hydroxy vs. 3-alkyl) or oxazepin (e.g., fluorination) to assess bioactivity changes .
- Computational docking : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) using molecular modeling software .
- Pharmacophore mapping : Identify critical functional groups (e.g., methanone, oxazepin oxygen) for target engagement via 3D-QSAR .
Q. How can stability issues during storage or biological assays be mitigated?
- Lyophilization : For long-term storage, lyophilize the compound under inert gas to prevent hydrolysis of the azetidine ring .
- Buffer optimization : Use phosphate-buffered saline (PBS) at pH 7.4 to avoid degradation in aqueous media .
- Light-sensitive handling : Store in amber vials to prevent photodegradation of the cyclopenta moiety .
Q. Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
